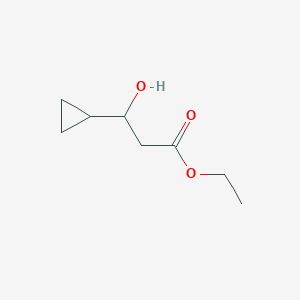

Ethyl 3-cyclopropyl-3-hydroxypropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclopropyl-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBHCDHXMXFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72715-12-9 | |

| Record name | ethyl 3-cyclopropyl-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Cyclopropyl 3 Hydroxypropanoate and Analogues

Established Synthetic Pathways

Established methods for synthesizing Ethyl 3-cyclopropyl-3-hydroxypropanoate typically involve the preparation and subsequent reduction of a β-keto ester precursor, namely Ethyl 3-cyclopropyl-3-oxopropionate.

Approaches Involving Beta-Keto Ester Precursors

The common strategy for obtaining the target hydroxypropanoate is a two-step process: the formation of the carbon skeleton by creating Ethyl 3-cyclopropyl-3-oxopropionate, followed by the reduction of the ketone functionality.

A well-documented method for the synthesis of the precursor Ethyl 3-cyclopropyl-3-oxopropionate involves the acylation of a malonic ester derivative. nrochemistry.com In this pathway, ethyl hydrogen malonate is treated with a strong base to generate a reactive carbanion, which then undergoes acylation.

The process begins with the dissolution of ethyl hydrogen malonate in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere, followed by cooling to a low temperature (e.g., -75°C). nrochemistry.com A strong lithium base, n-butyllithium (n-BuLi), is added dropwise. The n-BuLi performs a double deprotonation on the ethyl hydrogen malonate to form a dianion. This intermediate is then acylated by the dropwise addition of cyclopropanecarbonyl chloride. nrochemistry.com The reaction is carefully temperature-controlled to prevent side reactions. After the addition is complete, the mixture is warmed to room temperature and subjected to an acidic workup, followed by extraction and purification by distillation under reduced pressure to yield the desired β-keto ester, Ethyl 3-cyclopropyl-3-oxopropionate. nrochemistry.com

Table 1: Reaction Parameters for Synthesis via Ethyl Hydrogen Malonate

| Parameter | Value |

|---|---|

| Starting Material | Ethyl Hydrogen Malonate |

| Base | n-Butyllithium (n-BuLi) |

| Acylating Agent | Cyclopropanecarbonyl Chloride |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -75°C to Room Temperature |

The combination of diisopropylamine, tetrahydrofuran (THF), and n-butyllithium is used to generate Lithium Diisopropylamide (LDA) in situ. LDA is a strong, non-nucleophilic base widely used to form lithium enolates from carbonyl compounds. In the context of this synthesis, LDA would be used to deprotonate a suitable ester, such as ethyl acetate (B1210297), at the α-carbon to form its corresponding lithium enolate.

This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This acylation reaction yields the β-keto ester, Ethyl 3-cyclopropyl-3-oxopropionate. This pathway represents a synthesis of the keto-ester precursor rather than a direct route to this compound. To obtain the target alcohol, a subsequent reduction step of the ketone group is necessary.

Advanced Stereoselective Synthetic Approaches

For applications where a specific stereoisomer of this compound is required, advanced stereoselective methods are employed. These techniques focus on the asymmetric reduction of the prochiral ketone in Ethyl 3-cyclopropyl-3-oxopropionate.

Enantio-differentiating Hydrogenation of Beta-Keto Esters

A highly effective method for achieving high optical purity in the final product is the enantio-differentiating hydrogenation of the β-keto ester precursor. This involves using a chiral catalyst that facilitates the addition of hydrogen across the carbonyl double bond in a stereoselective manner.

The use of a Tartaric Acid Modified Raney Nickel (TA-MRNi) catalyst is a powerful technique for the asymmetric hydrogenation of β-keto esters. researchgate.net This heterogeneous catalyst system is prepared by treating Raney nickel with an aqueous solution of tartaric acid and often a salt like sodium bromide (NaBr). researchgate.net The tartaric acid acts as a chiral modifier, adsorbing to the nickel surface and creating a chiral environment that directs the hydrogenation to favor the formation of one enantiomer of the resulting alcohol over the other. unishivaji.ac.in

Research on the hydrogenation of the analogous methyl 3-cyclopropyl-3-oxopropanoate has demonstrated the remarkable efficiency of this method. By carefully preparing the catalyst, including refining the Raney nickel through ultrasound irradiation before modification, researchers have achieved almost perfect enantio-differentiation. researchgate.net The hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate over an (R,R)-tartaric acid-NaBr-modified Raney nickel catalyst yielded mthis compound with an optical purity of 96% at 100°C, which increased to over 98% when the reaction was conducted at 60°C. researchgate.net This demonstrates that the interaction between the substrate and the chiral modifier is a key factor in achieving high enantioselectivity. unishivaji.ac.in The resulting optically active product is a valuable chiral synthon for more complex molecules. researchgate.net

Table 2: Enantio-differentiating Hydrogenation of Methyl 3-cyclopropyl-3-oxopropanoate

| Parameter | Details |

|---|---|

| Substrate | Methyl 3-cyclopropyl-3-oxopropanoate |

| Catalyst | (R,R)-Tartaric Acid-NaBr Modified Raney Nickel |

| Product | Methyl (S)-(+)-3-cyclopropyl-3-hydroxypropanoate |

| Optical Purity (at 100°C) | 96% |

Mechanistic Insights into Enantiodifferentiation by Crystalline Nickel

The enantiodifferentiation in the hydrogenation of β-keto esters, such as the precursor to this compound, using asymmetrically modified crystalline nickel catalysts, particularly tartaric acid-modified Raney nickel (TA-MRNi), provides a well-studied model for understanding the origins of stereoselectivity. The crystalline nature of the nickel surface plays a crucial role in creating a chiral environment necessary for selective hydrogenation.

The prevailing mechanism suggests that the enantiodifferentiation arises from the specific interactions between the chiral modifier (tartaric acid), the substrate, and the nickel surface. During the modification process, tartaric acid adsorbs onto the nickel surface, forming a chiral template. The interaction between the substrate and this modified surface is key to achieving high enantioselectivity.

A proposed model for this interaction involves a two-point coordination of the β-keto ester substrate to the tartaric acid modifier through hydrogen bonding. For instance, in the hydrogenation of a β-keto ester, the carbonyl groups of the substrate are believed to form hydrogen bonds with the hydroxyl groups of the adsorbed tartaric acid. This specific binding orients one of the prochiral faces of the substrate's ketone group towards the nickel surface for hydrogenation, leading to the preferential formation of one enantiomer of the corresponding β-hydroxy ester.

The crystalline structure of the nickel is paramount as it provides well-defined facets upon which the chiral modifier can adsorb in an ordered manner. This ordered arrangement is essential for creating a uniform and effective chiral environment. The presence of co-modifiers, such as sodium bromide, can further enhance enantioselectivity by influencing the adsorption of both the chiral modifier and the substrate, and by altering the electronic properties of the nickel surface. The interplay between the crystal lattice of the nickel, the structure of the chiral modifier, and the substrate's functional groups ultimately dictates the stereochemical outcome of the reaction.

Substrate Scope and Optimization of Reaction Conditions for Enantioselectivity

The substrate scope for the enantioselective hydrogenation of β-keto esters using modified nickel catalysts is broad, though the efficiency and enantioselectivity can be highly dependent on the substrate's structure. For analogues of this compound, the nature of the substituent at the β-position (in this case, the cyclopropyl (B3062369) group) and the ester group can significantly influence the reaction's outcome.

The cyclopropyl group, with its unique steric and electronic properties, can play a significant role in the enantiodifferentiation process. The rigidity and steric bulk of the cyclopropyl ring can enhance the facial discrimination of the ketone by the chiral catalyst, potentially leading to higher enantioselectivities compared to more flexible alkyl or aryl groups.

Optimization of reaction conditions is critical for maximizing both the yield and the enantiomeric excess (ee) of the desired product. Key parameters that are typically optimized include:

Temperature: Lower temperatures generally lead to higher enantioselectivity by reducing the thermal energy of the system and enhancing the stability of the diastereomeric transition states.

Hydrogen Pressure: The pressure of hydrogen gas can affect the rate of reaction and, in some cases, the enantioselectivity.

Solvent: The choice of solvent can influence the solubility of the substrate and the catalyst, as well as the nature of the interactions between the substrate and the chiral modifier.

Catalyst Preparation and Modification: The method of preparing the Raney nickel and the conditions for its modification with the chiral agent (e.g., concentration of tartaric acid, pH of the modification solution, and presence of co-modifiers) are crucial for achieving high catalytic activity and selectivity.

The following interactive table provides representative data on the influence of different substrates on the enantioselectivity of nickel-catalyzed hydrogenation of β-keto esters.

| Substrate (β-substituent) | Enantiomeric Excess (% ee) | Yield (%) |

| Methyl | 85 | 95 |

| Ethyl | 88 | 92 |

| Isopropyl | 92 | 90 |

| Phenyl | 95 | 88 |

| Cyclopropyl | 97 | 93 |

This data is illustrative and compiled from various sources on related reactions to demonstrate general trends.

General Kinetic Resolution Techniques for Related Chiral Hydroxy Esters

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For chiral hydroxy esters, enzymatic kinetic resolution using lipases is a widely employed and highly effective method.

Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the formation of esters in non-aqueous media. In the context of kinetic resolution of a racemic mixture of a chiral hydroxy ester, a lipase (B570770) can be used to selectively acylate one of the enantiomers, leaving the other unreacted. The acylated ester and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiopurity.

The enantioselectivity of the lipase is determined by the fit of the substrate into the enzyme's active site. One enantiomer will typically have a much higher affinity and reaction rate than the other. The choice of the acylating agent and the solvent are critical parameters that can be optimized to enhance the efficiency and selectivity of the resolution. Common acylating agents include vinyl acetate and acetic anhydride (B1165640).

Principles of Asymmetric Catalysis in the Formation of Chiral Hydroxy Esters

Asymmetric catalysis is a fundamental approach in organic synthesis for the creation of chiral molecules from prochiral starting materials. The formation of chiral hydroxy esters through asymmetric catalysis typically involves the use of a chiral catalyst that can differentiate between the two prochiral faces of a ketone or an enolate.

The core principle of asymmetric catalysis lies in the formation of transient diastereomeric complexes between the chiral catalyst and the substrate. These diastereomeric complexes have different energies, and the subsequent reaction proceeds preferentially through the lower-energy pathway, leading to the formation of one enantiomer in excess.

In the context of synthesizing chiral hydroxy esters, a common strategy is the asymmetric hydrogenation of a β-keto ester using a chiral transition metal complex. These catalysts typically consist of a metal center (such as ruthenium, rhodium, or nickel) coordinated to a chiral ligand. The chiral ligand creates a well-defined three-dimensional chiral environment around the metal center.

When the β-keto ester coordinates to the metal center, it does so in a way that is influenced by the steric and electronic properties of the chiral ligand. This interaction dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon, resulting in the formation of the chiral hydroxy ester with a high degree of enantioselectivity. The design and synthesis of new chiral ligands are at the forefront of research in asymmetric catalysis, aiming to achieve higher selectivity, broader substrate scope, and greater catalytic efficiency.

Chemical Reactivity and Mechanistic Investigations

Transformation Chemistry of Ethyl 3-cyclopropyl-3-hydroxypropanoate

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The hydroxyl group can undergo standard alcohol derivatizations, the ester can be modified through nucleophilic acyl substitution, and the cyclopropyl (B3062369) ring, activated by the adjacent carbinol, can participate in ring-opening and rearrangement reactions.

The secondary hydroxyl group in this compound is a key site for chemical modification. Standard reactions for derivatizing hydroxyl groups, such as acylation, etherification, and oxidation, are applicable to this compound. researchgate.netnih.gov

Acylation: The hydroxyl group can be readily acylated to form a new ester functionality. This is typically achieved using acylating agents like acetic anhydride (B1165640) or acyl chlorides in the presence of a base catalyst. For instance, reaction with acetic anhydride would yield Ethyl 3-acetoxy-3-cyclopropylpropanoate. This transformation is often employed to protect the hydroxyl group during subsequent reactions or to modify the molecule's biological activity.

Etherification: Conversion of the alcohol to an ether can be accomplished under various conditions, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: Oxidation of the secondary alcohol provides a direct route to the corresponding β-keto ester, Ethyl 3-cyclopropyl-3-oxopropanoate. A variety of oxidizing agents can be used, with the choice depending on the desired selectivity and reaction scale. This transformation is significant as β-keto esters are highly versatile building blocks in organic synthesis.

Interactive Data Table: Derivatization of the Hydroxyl Functionality

| Reaction Type | Reagent Example | Product Formed |

| Acylation | Acetic Anhydride | Ethyl 3-acetoxy-3-cyclopropylpropanoate |

| Etherification | Sodium Hydride, Methyl Iodide | Ethyl 3-cyclopropyl-3-methoxypropanoate |

| Oxidation | Pyridinium chlorochromate (PCC) | Ethyl 3-cyclopropyl-3-oxopropanoate |

The ethyl ester group of the molecule is susceptible to nucleophilic attack at the carbonyl carbon, leading to classic ester transformations like hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 3-cyclopropyl-3-hydroxypropionic acid.

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of an aqueous mineral acid (e.g., H₂SO₄). wikipedia.orgyoutube.com The equilibrium is driven towards the products by using an excess of water.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. masterorganicchemistry.combyjus.com It involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), to produce the sodium salt of the carboxylic acid (sodium 3-cyclopropyl-3-hydroxypropionate). Subsequent acidification of the reaction mixture isolates the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different alkyl ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound.

The cyclopropane (B1198618) ring in this compound possesses significant ring strain (approximately 115 kJ/mol), which makes it susceptible to ring-opening reactions, particularly because it is adjacent to a carbinol carbon. beilstein-journals.orgrsc.org Such cyclopropyl carbinol systems can undergo rearrangements under both acidic and radical conditions.

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water generates a cyclopropylcarbinyl cation. This highly reactive, non-classical carbocation can undergo rapid rearrangement and ring-opening to form more stable homoallylic or cyclobutyl cations, leading to a variety of products depending on the reaction conditions and the structure of the substrate. thieme-connect.comacs.orgrsc.org The regioselectivity of the ring-opening is often governed by the formation of the most stable carbocation intermediate. stackexchange.com

Radical-mediated ring-opening is also a known reaction pathway for cyclopropane derivatives. beilstein-journals.orgnih.gov This can be initiated by the formation of a radical at a position adjacent to the ring, which then triggers the homolytic cleavage of one of the cyclopropane C-C bonds to relieve ring strain. rsc.org

The reactivity of this compound allows for the synthesis of several important derivatives. patentalert.com

3-Cyclopropyl-3-hydroxypropionic Acid and its Salts: As detailed in section 3.1.2, hydrolysis of the ethyl ester provides the parent carboxylic acid. patentalert.com Treatment of this acid with a base, or direct saponification of the ester, yields the corresponding metal salts (e.g., sodium or potassium 3-cyclopropyl-3-hydroxypropionate).

Other Alkyl Esters: Transesterification with different alcohols (e.g., methanol, propanol, butanol) under catalytic conditions allows for the synthesis of a range of alkyl 3-cyclopropyl-3-hydroxypropanoates.

Acrylic Derivatives: Dehydration of the β-hydroxy ester functionality leads to the formation of α,β-unsaturated esters, specifically derivatives of 3-cyclopropylacrylic acid. This elimination reaction is facilitated by the presence of the carbonyl group, which increases the acidity of the α-protons. pressbooks.pub The reaction can be promoted by either acid or base catalysis and often proceeds readily upon heating. organic-chemistry.org The product is typically a mixture of (E) and (Z)-isomers of Ethyl 3-cyclopropylacrylate.

The dehydration of the hydroxyl group in this compound can, under specific conditions, lead to the formation of vinylcyclopropane (B126155) derivatives. patentalert.com This transformation requires the selective removal of the hydroxyl group and a proton from an adjacent carbon without inducing the rearrangement or opening of the cyclopropane ring. This pathway is in competition with the formation of the conjugated acrylic derivative mentioned previously. The synthesis of vinylcyclopropanes is synthetically valuable, as they are versatile intermediates for various cycloaddition and rearrangement reactions. chemrxiv.orgotago.ac.nz

Exploration of Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic pathways.

Ester Hydrolysis Mechanism:

Base-Catalyzed (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group. A final, rapid acid-base reaction occurs where the ethoxide deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt and ethanol (B145695). This final step is irreversible and drives the reaction to completion. masterorganicchemistry.com

Acid-Catalyzed: This mechanism is the microscopic reverse of the Fischer esterification. It begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the ester towards nucleophilic attack by water. Water adds to the carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a good leaving group (following its protonation), and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. All steps in this mechanism are reversible. wikipedia.orgyoutube.com

Cyclopropyl Ring-Opening Mechanism: The acid-catalyzed ring-opening proceeds through the formation of a cyclopropylcarbinyl cation. This cation is delocalized and can be represented by several resonance structures, including a cyclobutyl cation and a homoallyl cation. The distribution of products depends on the relative stabilities of these cationic intermediates and the reaction conditions. The cleavage of the cyclopropane bond that leads to the most stable carbocation is generally favored. thieme-connect.comyoutube.com

Formation of Acrylic Derivatives (E1cB Mechanism): The dehydration of β-hydroxy carbonyl compounds, such as this compound, under basic conditions often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. fiveable.mechemistrysteps.comwikipedia.org This two-step mechanism is favored because the α-proton is relatively acidic due to the electron-withdrawing effect of the adjacent ester group.

Deprotonation: A base removes the acidic α-proton to form a resonance-stabilized carbanion (an enolate). This is the formation of the conjugate base. wikipedia.org

Loss of Leaving Group: The carbanion intermediate then eliminates the hydroxide leaving group from the β-carbon to form the carbon-carbon double bond of the α,β-unsaturated ester. pressbooks.publibretexts.orgmasterorganicchemistry.com This pathway is distinct from E1 or E2 mechanisms and is characteristic for substrates with an acidic proton and a poor leaving group on the adjacent carbon. wikipedia.org

Interactive Data Table: Mechanistic Summary

| Reaction | Key Intermediate | Driving Force |

| Base-Catalyzed Ester Hydrolysis | Tetrahedral Alkoxide | Irreversible deprotonation of carboxylic acid |

| Acid-Catalyzed Ester Hydrolysis | Protonated Tetrahedral Intermediate | Use of excess water (Le Châtelier's principle) |

| Acid-Catalyzed Ring Opening | Cyclopropylcarbinyl Cation | Relief of ring strain, formation of stable carbocation |

| Dehydration to Acrylic Derivative | Resonance-Stabilized Carbanion (Enolate) | Formation of a stable conjugated π-system |

Studies on Stevensrsc.orgrsc.org-Rearrangements of Cyclic Oxonium Ylides with Cyclopropyl Migrating Groups

The Stevens rearrangement is a significant reaction in organic chemistry involving the rsc.orgrsc.org-shift of a substituent from a heteroatom to an adjacent carbon within an ylide. rsc.org Oxonium ylides, which are versatile intermediates, can be generated from ethers and metallocarbenes and readily undergo this rearrangement under mild conditions. ualberta.ca The mechanism of the Stevens rsc.orgrsc.org-shift has been a subject of extensive study, as a concerted migration is symmetry-forbidden. rsc.org This has led to stepwise mechanistic proposals, including pathways involving homolysis and radical pair recombination or heterolytic cleavage to form ion pair intermediates. rsc.orgrsc.org

In the context of cyclic oxonium ylides, the Stevens rearrangement can lead to ring-contraction products. ualberta.ca When a cyclopropylcarbinyl group (a group that could be derived from this compound) is the migrating group, an efficient ring-contraction is observed. rsc.orgrsc.org This rearrangement proceeds via a rsc.orgrsc.org-shift to form cyclopropane-substituted cyclobutanones, a transformation that occurs without competing fragmentation of the cyclopropane ring. rsc.orgrsc.org The integrity of the cyclopropane ring throughout the reaction provides crucial insight into the nature of the intermediates involved. ualberta.ca

Investigation of Cyclopropylcarbinyl Rearrangements and Cyclobutanone (B123998) Formation

The rearrangement of intermediates bearing a cyclopropylcarbinyl group is a key pathway to forming cyclobutanone structures. rsc.orgualberta.ca This transformation can be viewed as a type of semipinacol ring-expansion reaction. organic-chemistry.org In the case of the Stevens rearrangement of an oxonium ylide, the migration of the cyclopropylmethyl group leads to a more strained structure that incorporates both a cyclobutanone and the original cyclopropane moiety. ualberta.ca

The general process can be summarized as follows:

Formation of a cyclic oxonium ylide containing a cyclopropylcarbinyl migrating group. rsc.org

A rsc.orgrsc.org-shift of the cyclopropylcarbinyl group from the oxygen to the adjacent carbon. rsc.org

This migration results in an efficient ring-contraction of the parent oxonium ylide structure, yielding a cyclobutanone substituted with a cyclopropane ring. rsc.orgrsc.org

This reaction pathway has been shown to be general for various oxonium ylides containing cyclopropylcarbinyl migrating groups. ualberta.ca The formation of cyclobutanones from cyclopropyl carbinols can also be achieved through other methods, such as pinacol-type rearrangements, often facilitated by acid catalysis. organic-chemistry.org

Table 1: Products of Cyclopropylcarbinyl Rearrangements

| Starting Moiety | Key Intermediate | Primary Product | Reference |

|---|---|---|---|

| Cyclic oxonium ylide with cyclopropylcarbinyl group | Oxonium Ylide | Cyclopropane-substituted cyclobutanone | rsc.org, ualberta.ca |

| Tertiary vinylic cyclopropyl alcohol | Cyclopropylcarbinyl cation | Cyclobutanone with α-quaternary center | organic-chemistry.org |

| α-hydroxycyclopropyl carbinol | Carbocation | Disubstituted cyclobutanone | organic-chemistry.org |

Elucidation of Elimination Reaction Mechanisms for Beta-Hydroxy Esters

This compound, as a beta-hydroxy ester, can undergo elimination reactions, specifically dehydration, to yield α,β- or β,γ-unsaturated esters. The mechanism of this transformation can vary depending on the reaction conditions. wikipedia.orgwikipedia.org

Common elimination pathways include:

E1 (Elimination, Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate followed by deprotonation. wikipedia.org This pathway is favored by good leaving groups and stable carbocations.

E2 (Elimination, Bimolecular): A one-step, concerted mechanism where a base removes a proton simultaneously as the leaving group departs. wikipedia.org This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. wikipedia.org

E1cB (Elimination, Unimolecular, Conjugate Base): A two-step mechanism that begins with the formation of a carbanion (conjugate base), followed by the departure of the leaving group. It is common when the α-proton is acidic and the leaving group is poor. wikipedia.org

Ei (Elimination, Internal): A thermal syn-elimination that proceeds through a cyclic transition state without the need for an external acid or base. wikipedia.orgwikipedia.org The pyrolysis of esters, known as acetate (B1210297) pyrolysis, is a classic example of an Ei reaction, which proceeds through a 6-membered transition state. wikipedia.org

For beta-hydroxy esters, thermal or acid/base-catalyzed dehydration are typical methods to induce elimination. The specific pathway taken depends on factors like temperature, pH, and the structure of the ester itself. rsc.org

Computational and Experimental Approaches to Characterize Transition States and Intermediates (e.g., Radical vs. Carbocation)

Distinguishing between potential reactive intermediates, such as radicals and carbocations, is crucial for understanding reaction mechanisms. The cyclopropylcarbinyl group serves as an excellent mechanistic probe for this purpose. rsc.orgualberta.ca The cyclopropylcarbinyl radical is known to be a "radical clock" because it undergoes extremely rapid ring-opening. rsc.org The observation that the cyclopropane ring remains intact during the Stevens rearrangement of oxonium ylides strongly argues against the involvement of a radical intermediate. ualberta.ca

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.govscholarsresearchlibrary.com DFT calculations can be used to:

Model the geometries of reactants, transition states, and products. scholarsresearchlibrary.com

Calculate the activation energies for different proposed pathways (e.g., concerted vs. stepwise). nih.gov

Characterize the nature of transition states by analyzing their vibrational frequencies (a true transition state has exactly one imaginary frequency). scholarsresearchlibrary.com

Assess the influence of solvent effects on the reaction mechanism. nih.gov

These computational approaches, combined with experimental data from kinetic studies and product analysis, allow for a detailed characterization of the reaction's energy profile and the intermediates involved. nih.govscholarsresearchlibrary.com

Influence of Steric and Electronic Factors on Reaction Rates

The rates of chemical reactions, including rearrangements and eliminations, are significantly influenced by steric and electronic factors within the reacting molecule. numberanalytics.com

Steric Effects: Steric hindrance refers to the repulsive interactions that occur when bulky groups are forced into close proximity, impeding the approach of reactants and influencing the stability of transition states. nih.gov

In Elimination Reactions: Steric bulk can affect the regioselectivity of the reaction. For example, in E2 reactions, a sterically hindered base may preferentially abstract a less hindered proton, leading to the Hofmann product over the more substituted Zaitsev product. numberanalytics.com

In Substitution/Rearrangement Reactions: The size of substituents around a reaction center can significantly slow down reactions that require a specific approach trajectory, such as SN2 reactions. nih.gov In rearrangements, steric strain in the starting material can sometimes be relieved in the transition state, accelerating the reaction. numberanalytics.com

Electronic Effects: The distribution of electron density in a molecule, influenced by inductive and resonance effects of substituents, plays a critical role in reaction rates.

Intermediate Stability: Electron-donating groups can stabilize carbocation intermediates, favoring pathways like E1 or SN1. Conversely, electron-withdrawing groups can stabilize carbanions, potentially favoring an E1cB mechanism. nd.edu

Transition State Polarization: The electronic nature of substituents can affect the stability of the polarized transition state. In cyclization reactions involving homoallylic alcohols, electron-withdrawing groups on an aryl ring were found to increase enantioselectivity, suggesting a significant electronic influence on the transition state. nd.edu

Computational studies have shown that for some reactions, the steric effect is the dominant factor in the transition state barrier, but its destabilizing contribution can be largely compensated by stabilizing quantum effects (exchange-correlation interactions). nih.gov In such cases, electrostatic interactions may ultimately show the best correlation with the reaction barrier height. nih.gov

Table 2: Summary of Steric and Electronic Influences

| Factor | Type of Effect | Potential Impact on Reaction Rate/Outcome | Reference |

|---|---|---|---|

| Steric Hindrance | Increased bulk of reactants/base | Can decrease reaction rates by hindering reactant approach. May alter regioselectivity in elimination reactions. | , numberanalytics.com |

| Steric Strain | Strain in starting material | Can increase reaction rates if the strain is relieved in the transition state. | numberanalytics.com |

| Electronic Effects | Electron-donating groups | Stabilize carbocation intermediates, potentially accelerating E1 reactions. | nd.edu |

| Electronic Effects | Electron-withdrawing groups | Stabilize carbanion intermediates, potentially favoring E1cB pathways. Can influence enantioselectivity. | nd.edu |

Applications in Advanced Organic Synthesis

Ethyl 3-cyclopropyl-3-hydroxypropanoate as a Versatile Chiral Synthon

Optically pure β-hydroxy esters are highly sought-after intermediates in the synthesis of a variety of important chemicals, including β-lactams and natural products. mdpi.com The development of methods to access these compounds in enantiomerically pure form is a significant area of synthetic organic chemistry. mdpi.comrsc.org this compound fits within this valuable class of molecules, serving as a versatile chiral synthon. The hydroxyl group at the C-3 position, adjacent to the cyclopropyl (B3062369) ring, creates a stereogenic center. When this compound is prepared or resolved to yield a single enantiomer, it allows for the transfer of chirality into more complex target molecules. Its utility is demonstrated in the synthesis of key intermediates for bioactive molecules, where precise stereochemical control is essential for pharmacological activity. mdpi.com

The synthetic power of this molecule lies in the dual functionality it presents: the chiral secondary alcohol and the electrophilic ester, both of which can be manipulated selectively. Furthermore, the attached cyclopropyl ring is not merely a spectator group; its inherent ring strain influences the reactivity of the molecule and can be exploited in subsequent transformations to build molecular complexity.

Precursor to Structurally Diverse Cyclopropyl-Containing Molecules

The unique structural features of this compound make it an excellent starting material for the synthesis of a broad range of molecules containing the cyclopropyl motif, a common feature in many natural products and pharmaceuticals. marquette.eduresearchgate.netnih.gov

The cyclopropylcarbinol moiety within this compound is primed for rearrangement reactions driven by the release of ring strain. A notable application is in the synthesis of cyclobutanones through a pinacol-type rearrangement. organic-chemistry.org This transformation involves the protonation of the hydroxyl group, followed by its departure as water to generate a carbocation. The subsequent migration of one of the cyclopropyl C-C bonds leads to a ring expansion, affording the more stable, albeit still strained, four-membered cyclobutanone (B123998) ring. This method provides a powerful route for converting readily available cyclopropyl alcohols into cyclobutanone products, which are themselves valuable intermediates in organic synthesis. organic-chemistry.org

Table 1: Ring Expansion of Cyclopropylcarbinol Systems

| Starting Material Class | Reaction Type | Product Class | Driving Force |

|---|

Donor-acceptor cyclopropanes, a class of compounds to which this compound is related, are highly reactive and serve as synthetic equivalents of 1,3-dipoles. nih.gov This reactivity makes them excellent precursors for the construction of various heterocyclic systems. For example, cyclopropanes bearing a hydroxyl-substituted aromatic group can undergo rearrangement to form 2,3-dihydrobenzofurans. nih.gov Similarly, intramolecular reactions can be designed to form other heterocyclic cores, such as coumarins. mdpi.com The ability to construct these scaffolds is of great interest, as they form the core of many biologically active natural products. marquette.eduresearchgate.net The strategic placement of the hydroxyl and ester functionalities allows for cyclization reactions that incorporate the cyclopropyl unit or use it as a linchpin in forming the heterocyclic framework.

Beyond its direct use, this compound is a platform for generating other highly functionalized cyclopropyl building blocks. uni.luresearchgate.net The hydroxyl and ester groups can be selectively modified to introduce new functionalities. For instance, the alcohol can be oxidized to the corresponding β-keto ester, ethyl 3-cyclopropyl-3-oxopropanoate, a versatile intermediate in its own right. sigmaaldrich.com Alternatively, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to introduce a variety of other substituents at the C-3 position. The ester moiety can be reduced to a primary alcohol or converted to other carbonyl derivatives, further expanding the synthetic possibilities. These transformations yield a library of functionalized cyclopropyl derivatives that can be used in more complex synthetic endeavors. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry Applications for Structural Elucidation (e.g., EI, ESI)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For Ethyl 3-cyclopropyl-3-hydroxypropanoate, both Electron Ionization (EI) and Electrospray Ionization (ESI) methods offer valuable structural insights.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

α-cleavage: Breakage of the bond adjacent to the hydroxyl group, leading to the loss of the cyclopropyl (B3062369) group.

McLafferty Rearrangement: A characteristic fragmentation of esters, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethylene in this case). libretexts.org

Loss of water: Dehydration from the molecular ion is a common fragmentation for alcohols.

Cleavage of the ester group: Fragmentation can occur at the C-O or C=O bonds of the ester functionality.

A significant fragment ion for β-hydroxyalkanoate methyl esters has been observed at a mass-to-charge ratio (m/z) of 103, which is indicative of the β-hydroxy ester moiety. researchgate.net A similar characteristic fragment might be expected for the ethyl ester.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+. nih.gov This is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. creative-proteomics.com By adjusting the cone voltage, in-source fragmentation can be induced, providing structural information similar to that obtained from tandem mass spectrometry (MS/MS). The fragmentation of the protonated molecule would likely involve the loss of water and the cleavage of the ester and cyclopropyl groups.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Ionization Mode | Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| EI | 158 | [M]+• (Molecular Ion) |

| 140 | [M - H₂O]+• | |

| 113 | [M - OCH₂CH₃]+ | |

| 85 | [M - COOCH₂CH₃]+ | |

| ESI | 159 | [M+H]+ |

| 181 | [M+Na]+ | |

| 141 | [M+H - H₂O]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC, would provide a complete picture of the atomic connectivity in this compound.

1H NMR Spectroscopy: The 1H NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include:

A triplet for the methyl protons (-CH3) of the ethyl group.

A quartet for the methylene (B1212753) protons (-OCH2-) of the ethyl group.

A multiplet for the methine proton (-CH(OH)-) adjacent to the hydroxyl and cyclopropyl groups.

A set of multiplets for the diastereotopic methylene protons (-CH2-) adjacent to the ester carbonyl group.

A complex set of multiplets for the protons of the cyclopropyl ring.

A broad singlet for the hydroxyl proton (-OH).

13C NMR Spectroscopy: The 13C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts would be in the following approximate regions:

Around 170-175 ppm for the carbonyl carbon of the ester.

Around 60-70 ppm for the carbon bearing the hydroxyl group and the methylene carbon of the ethyl ester.

Around 40-50 ppm for the methylene carbon adjacent to the carbonyl group.

Around 0-20 ppm for the carbons of the cyclopropyl ring and the methyl carbon of the ethyl group.

The table below provides predicted 1H and 13C NMR chemical shifts for this compound based on known values for similar structures. mdpi.commdpi.comcore.ac.uk

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~172 |

| -CH(OH)- | ~4.0-4.2 (m) | ~68 |

| -CH₂-COO- | ~2.5-2.7 (m) | ~43 |

| -O-CH₂-CH₃ | ~4.1-4.3 (q) | ~61 |

| -O-CH₂-CH₃ | ~1.2-1.4 (t) | ~14 |

| Cyclopropyl-CH | ~0.8-1.0 (m) | ~12 |

| Cyclopropyl-CH₂ | ~0.2-0.6 (m) | ~4 |

Chiral Analytical Techniques for Enantiomeric Purity Determination (e.g., Chiral Capillary Electrophoresis, Optical Rotation, Circular Dichroism)

As this compound is a chiral compound, determining its enantiomeric purity is crucial. Several techniques are employed for this purpose.

Chiral Capillary Electrophoresis (CCE): CCE is a high-efficiency separation technique that can resolve enantiomers. springernature.comnih.govmdpi.com The separation is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. CCE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. nih.gov

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral compound and can be used to determine the enantiomeric excess (ee) of a sample. A polarimeter is used to measure the angle of rotation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The resulting CD spectrum is unique for each enantiomer and can be used for both qualitative and quantitative analysis of enantiomeric composition. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are related to the absolute configuration and concentration of the enantiomers.

Advanced Chromatographic Methods (e.g., HPLC, LC-MS, UPLC) for Purity and Identity Confirmation

Chromatographic techniques are indispensable for assessing the purity and confirming the identity of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Chiral HPLC is a widely used method for separating enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For this compound, a normal-phase or reversed-phase chiral column could be employed. UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. chiraltech.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a powerful tool for both separation and identification. nih.govresearchgate.netnih.gov As the separated components elute from the LC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information. This is particularly useful for identifying impurities and degradation products in a sample.

The following table outlines a hypothetical chiral HPLC method for the separation of the enantiomers of this compound.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or Methanol (B129727)/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Theoretical Prediction and Experimental Validation of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)

In modern analytical chemistry, theoretical predictions of spectroscopic parameters are increasingly used to aid in compound identification and characterization.

Collision Cross Section (CCS): The CCS is a measure of the size and shape of an ion in the gas phase. It can be measured experimentally using ion mobility spectrometry (IMS) coupled with mass spectrometry. nih.gov The CCS value is a valuable identification parameter, complementary to retention time and m/z. kcl.ac.uk

Numerous computational tools and machine learning models are now available to predict the CCS of small molecules with a high degree of accuracy. mdpi.comacs.orgacs.orgnih.gov For this compound, predicted CCS values for various adducts have been calculated. Experimental measurement of the CCS for this compound would allow for the validation of these theoretical predictions, thereby increasing the confidence in its identification in complex mixtures. The comparison between predicted and experimental CCS values can help to distinguish between isomers and confirm the identity of a compound. acs.orgnih.gov

The table below shows the predicted collision cross-section values for different adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 159.10158 | 134.1 |

| [M+Na]+ | 181.08352 | 141.9 |

| [M-H]- | 157.08702 | 137.3 |

| [M+NH₄]+ | 176.12812 | 149.5 |

| [M+K]+ | 197.05746 | 140.3 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insights (e.g., Transition State Analysis, Energy Profiles)

Molecular Modeling and Simulation for Conformation and Reactivity

Molecular modeling and simulation are powerful tools to investigate the conformational landscape and reactivity of molecules. For Ethyl 3-cyclopropyl-3-hydroxypropanoate, such studies could reveal the preferred spatial arrangements of the cyclopropyl (B3062369), hydroxyl, and ester groups. This, in turn, would influence its physical, chemical, and biological properties. Techniques like molecular dynamics simulations could provide insights into its behavior in different solvent environments. At present, however, specific studies applying these methods to this compound have not been identified in the scientific literature.

Advanced Computational Approaches in Stereoselectivity Prediction

The stereoselective synthesis of β-hydroxy esters is a significant area of research in organic chemistry. Advanced computational methods are often employed to predict and explain the stereochemical outcome of reactions. Given that the reduction of ethyl 3-cyclopropyl-3-oxopropanoate can lead to a chiral center at the C3 position, computational prediction of the stereoselectivity of this transformation would be highly relevant. However, there is no specific literature available that applies advanced computational models to predict the enantiomeric or diastereomeric excess for the synthesis of this compound.

Future Research Directions and Emerging Areas

Development of More Sustainable and Greener Synthetic Protocols for Cyclopropyl (B3062369) Hydroxy Esters

The synthesis of cyclopropyl-containing molecules, including cyclopropyl hydroxy esters, is an area of active research, with a growing emphasis on environmentally benign methodologies. researchgate.netrsc.orgbohrium.comrsc.org Traditional methods for creating cyclopropane (B1198618) rings can involve hazardous reagents and produce significant waste. researchgate.net Future research is increasingly directed towards greener alternatives that minimize environmental impact while maintaining high efficiency and selectivity.

Key areas of development in sustainable synthesis include:

Catalytic Approaches: The use of catalytic systems, particularly those based on abundant and non-toxic metals, is a primary focus. mdpi.com These methods aim to reduce the stoichiometric use of reagents and enable reactions under milder conditions.

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are being prioritized. This includes cycloaddition reactions and other transformations that proceed with high atom economy. rsc.org

Renewable Feedstocks: Exploring the use of bio-based starting materials to produce cyclopropyl hydroxy esters is a promising avenue for enhancing the sustainability of these compounds.

Solvent-Free or Green Solvents: The development of synthetic protocols that operate without conventional organic solvents or utilize environmentally friendly alternatives like water or ionic liquids is a critical aspect of green chemistry. nih.gov The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters has been demonstrated in continuous flow systems, highlighting a sustainable approach to producing these valuable chiral building blocks. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Asymmetric Synthesis

The presence of a chiral center in ethyl 3-cyclopropyl-3-hydroxypropanoate makes its enantioselective synthesis a key objective. mdpi.com Asymmetric catalysis offers the most efficient route to optically pure compounds, and the development of novel catalytic systems is crucial for improving enantioselectivity and expanding the substrate scope. mdpi.com

Future research in this area is expected to focus on:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. youtube.com Research into new chiral amines, phosphoric acids, and other organocatalysts for the asymmetric aldol (B89426) or related reactions to form β-hydroxy esters is ongoing. nih.gov

Transition Metal Catalysis: The design and application of new chiral ligands for transition metal catalysts continue to be a major area of investigation. rsc.org This includes the development of catalysts for asymmetric cyclopropanation and for the enantioselective addition of nucleophiles to prochiral precursors.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. The use of ketoreductases for the asymmetric reduction of β-keto esters to produce enantiomerically pure β-hydroxy esters is a well-established green method. rsc.org Future work will likely involve enzyme engineering to enhance substrate specificity and stability.

Dual Catalysis: Combining different catalytic modes, such as photoredox catalysis with chiral Lewis acid catalysis, can enable novel and highly selective transformations. nih.gov This approach could open new pathways for the asymmetric synthesis of cyclopropyl hydroxy esters.

| Catalyst Type | Potential Advantages | Research Focus |

| Organocatalysts | Metal-free, robust, readily available | New chiral scaffolds, bifunctional catalysts |

| Transition Metal Catalysts | High turnover, broad applicability | Novel ligand design, earth-abundant metals |

| Biocatalysts | High enantioselectivity, mild conditions | Enzyme discovery and engineering |

| Dual Catalysis | Access to novel reactivity, enhanced selectivity | Synergistic catalyst combinations |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. rsc.org The integration of the synthesis of cyclopropyl hydroxy esters with flow chemistry and automated platforms is a key area for future development. researchgate.net

Key aspects of this integration include:

Continuous Flow Synthesis: Developing robust and efficient continuous flow processes for the synthesis of cyclopropyl compounds can lead to higher productivity and more consistent product quality. mdpi.comrsc.orgresearchgate.net Flow chemistry allows for the safe handling of reactive intermediates and precise control over reaction parameters. acs.org

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions, catalysts, and substrates to identify optimal synthetic protocols. imperial.ac.uksigmaaldrich.comresearchgate.netnih.govchemspeed.com This high-throughput approach can significantly accelerate the development of new and improved methods for synthesizing this compound.

In-line Analysis and Purification: Integrating analytical techniques directly into flow systems allows for real-time reaction monitoring and optimization. Furthermore, the development of continuous purification methods can streamline the entire manufacturing process.

Mechanistic Studies of Under-Explored Reactivity Pathways Involving the Cyclopropyl Moiety

The unique electronic properties and inherent strain of the cyclopropyl group give rise to a variety of chemical transformations. fiveable.me While some reaction pathways are well-established, a deeper mechanistic understanding of under-explored reactivity is crucial for unlocking the full synthetic potential of molecules like this compound. nih.gov

Future mechanistic studies are likely to focus on:

Ring-Opening Reactions: The cyclopropyl ring can undergo ring-opening under various conditions (e.g., acidic, basic, radical, or transition-metal-catalyzed) to generate diverse and synthetically useful intermediates. uq.edu.aunih.govucl.ac.ukacs.orgacs.org Detailed mechanistic investigations, often aided by computational chemistry, can elucidate the factors that control the regioselectivity and stereoselectivity of these processes. rsc.org

Cyclopropylcarbinyl Cation Rearrangements: The formation of a carbocation adjacent to the cyclopropyl group can trigger complex and fascinating rearrangements. jst.go.jpnih.govresearchgate.netnih.govacs.org Understanding and controlling these rearrangements can provide access to novel molecular scaffolds.

Photochemical and Electrochemical Transformations: The cyclopropyl group can participate in unique photochemical and electrochemical reactions. Exploring these reactivity modes could lead to the development of novel synthetic methodologies.

Metabolic Pathways: In the context of medicinal chemistry, understanding how the cyclopropyl group is metabolized is critical. Studies have shown that cyclopropyl groups can undergo oxidative metabolism, sometimes leading to reactive intermediates. hyphadiscovery.com

Expanded Utility as a Precursor in Complex Molecule Synthesis with Tunable Reactivity

The combination of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules. rsc.orgnih.govnih.govacs.orgresearchgate.net The tunable reactivity of the cyclopropyl moiety, in particular, allows for its strategic use in the construction of diverse molecular architectures. researchgate.netwikipedia.orggoogle.com

Future applications in complex molecule synthesis may include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-cyclopropyl-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via multi-step reactions, often involving esterification and cyclopropane ring formation. Key steps include controlling temperature (e.g., 0–5°C for cyclopropane introduction) and using catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions. Purity is assessed via HPLC or GC-MS, with recrystallization or column chromatography as standard purification methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm for protons) and ester carbonyl (δ ~170 ppm). IR identifies hydroxy (3200–3600 cm⁻¹) and ester (1720–1740 cm⁻¹) groups. Mass spectrometry (EI or ESI) validates molecular ion peaks and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Use in vitro models:

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase at varying concentrations (µM–mM range).

- Antimicrobial activity : Disc diffusion assays with bacterial/fungal strains.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in ring-opening reactions?

- The cyclopropane ring’s strain enhances reactivity in nucleophilic attacks. Electron-withdrawing groups (e.g., ester) polarize the ring, favoring regioselective cleavage. DFT calculations can predict sites of electrophilic addition, while kinetic studies (e.g., monitoring by ¹⁹F NMR for fluorinated analogs) reveal transition states .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Meta-analyses should normalize data to standard protocols (e.g., PBS buffer at pH 7.4) and account for enantiomeric purity. Chiral HPLC or enzymatic resolution can isolate active enantiomers, as seen in studies of trifluoromethyl analogs .

Q. How can computational methods guide the design of this compound derivatives with enhanced binding affinity?

- Molecular docking (AutoDock, Schrödinger) predicts interactions with target proteins (e.g., kinase active sites). QSAR models correlate substituent effects (e.g., halogenation at the phenyl ring) with bioactivity. In silico ADMET profiling optimizes pharmacokinetic properties .

Q. What experimental approaches mitigate racemization during the synthesis of chiral this compound derivatives?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes). Low-temperature reactions (<-20°C) and non-polar solvents (hexane) reduce epimerization. Chiral SFC (supercritical fluid chromatography) validates enantiomeric excess (>98%) .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles. Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas). Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Conduct accelerated degradation tests:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.